Gnetal

Description

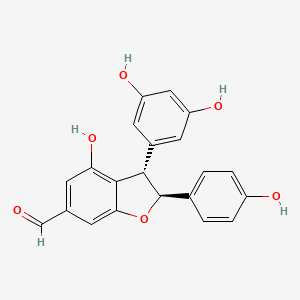

Gnetal is a stilbene oligomer first isolated from the stem extracts of Gnetum gnemon and G. gnemonoides (family Gnetaceae) . It belongs to a class of phenolic compounds characterized by oligomeric structures derived from stilbene monomers. Stilbenes are naturally occurring phytochemicals with a C₆–C₂–C₆ backbone, often associated with antioxidant, antimicrobial, and anti-inflammatory properties. This compound was identified alongside other stilbene derivatives, such as gnemonols A–C and gnetin E, through spectral analysis (e.g., NMR and MS), which confirmed its oligomeric nature . While its exact biological roles in the plant remain understudied, this compound is hypothesized to contribute to plant defense mechanisms against pathogens and environmental stressors .

Properties

Molecular Formula |

C21H16O6 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde |

InChI |

InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1 |

InChI Key |

OQPLDSDBGSRXSC-PZJWPPBQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O |

Synonyms |

gnetal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Gnetal shares structural and functional similarities with other stilbene oligomers and flavonoids isolated from Gnetum species. Below is a comparative analysis based on chemical class, source, structural features, and reported bioactivities:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings and Structural Insights

Oligomerization vs. Monomeric Forms: this compound and gnemonols (A–C) are oligomeric stilbenes, whereas resveratrol—a well-studied stilbene—is monomeric. Oligomerization enhances molecular stability and may potentiate bioactivity through increased interaction with cellular targets . Gnetin E, a dimeric stilbene, shares structural parallels with this compound but differs in glycosylation patterns, which influence solubility and bioavailability .

Source Specificity :

- This compound and its analogs are uniquely reported in Gnetum species, unlike resveratrol, which is widespread in grapes and berries. This suggests evolutionary specialization in Gnetum for synthesizing complex stilbenes .

For example, gnetin E demonstrated radical scavenging activity comparable to ascorbic acid in vitro . The flavonostilbene 2b-hydroxyampelopsin F, isolated from G.

Structural Complexity: this compound’s spectral data suggest a unique oligomeric arrangement distinct from gnemonols, which are trimers. This structural diversity may underlie variations in bioactivity and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.